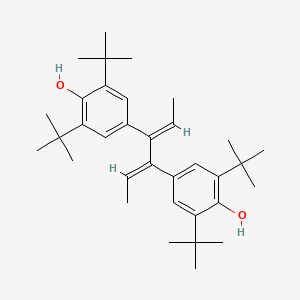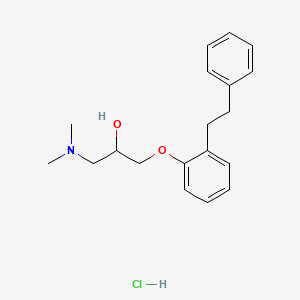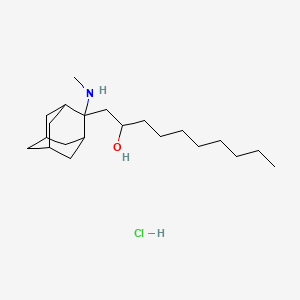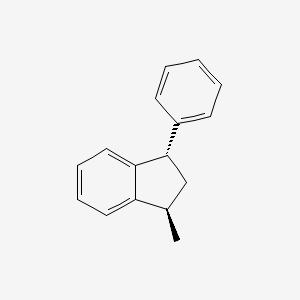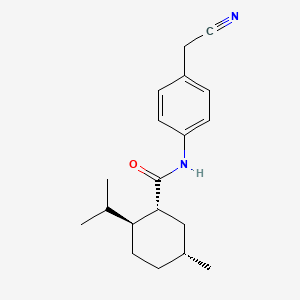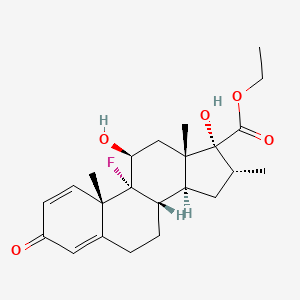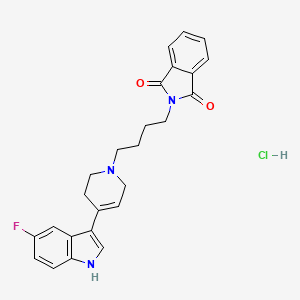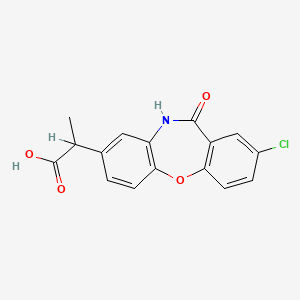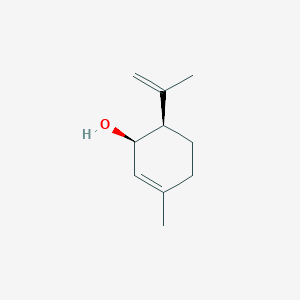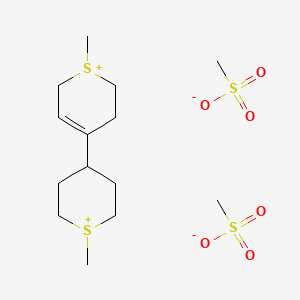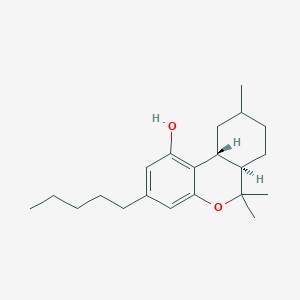
Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Val
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Val is a peptide composed of nine amino acids: lysine, isoleucine, glutamine, glutamic acid, isoleucine, leucine, threonine, glutamine, and valine. Peptides like this one are essential in various biological processes, including signaling, structural functions, and enzymatic activities. This specific sequence may have unique properties and applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Val can be achieved through solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the following steps:
Attachment to a Solid Support: The first amino acid (lysine) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to bind.
Coupling: The next amino acid (isoleucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and consistency. Additionally, high-performance liquid chromatography (HPLC) is often used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Val does not contain these amino acids, making it less susceptible to oxidation.
Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide lacks cysteine residues, so it is not affected by such reactions.
Substitution: Amino acid residues in peptides can be substituted through various chemical reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Carbodiimides for coupling reactions, such as N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
The primary products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives if sulfur-containing amino acids were present.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, peptides like Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Val are used as models to study protein folding, stability, and interactions. They can also serve as building blocks for more complex molecules.
Biology
In biological research, this peptide can be used to investigate cellular signaling pathways, protein-protein interactions, and enzyme-substrate relationships. It may also be employed in studies of peptide transport and metabolism.
Medicine
Medically, peptides are explored for their therapeutic potential. This compound could be investigated for its role in modulating immune responses, acting as a potential drug candidate or biomarker.
Industry
In industry, peptides are used in the development of pharmaceuticals, cosmetics, and as additives in food products. This peptide could be utilized in formulations requiring specific biological activities.
Mecanismo De Acción
The mechanism by which Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Val exerts its effects depends on its interaction with molecular targets such as receptors, enzymes, or other proteins. The peptide may bind to specific sites, inducing conformational changes that activate or inhibit biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Ala: Similar sequence but with alanine instead of valine.
Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Ser: Similar sequence but with serine instead of valine.
Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Gly: Similar sequence but with glycine instead of valine.
Uniqueness
Lys-Ile-Gln-Glu-Ile-Leu-Thr-Gln-Val is unique due to its specific sequence, which determines its structure and function. The presence of valine at the C-terminus may influence its hydrophobicity and interaction with other molecules, distinguishing it from similar peptides.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
403482-81-5 |
|---|---|
Fórmula molecular |
C48H86N12O15 |
Peso molecular |
1071.3 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H86N12O15/c1-10-25(7)37(58-40(66)28(50)14-12-13-21-49)45(71)54-29(15-18-33(51)62)41(67)53-31(17-20-35(64)65)43(69)59-38(26(8)11-2)46(72)56-32(22-23(3)4)44(70)60-39(27(9)61)47(73)55-30(16-19-34(52)63)42(68)57-36(24(5)6)48(74)75/h23-32,36-39,61H,10-22,49-50H2,1-9H3,(H2,51,62)(H2,52,63)(H,53,67)(H,54,71)(H,55,73)(H,56,72)(H,57,68)(H,58,66)(H,59,69)(H,60,70)(H,64,65)(H,74,75)/t25-,26-,27+,28-,29-,30-,31-,32-,36-,37-,38-,39-/m0/s1 |
Clave InChI |
HUPKOJZNPPQHHW-LMTFUVCOSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


